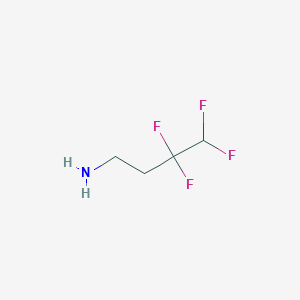

3,3,4,4-Tetrafluorobutylamine

Description

Significance of Fluorine Incorporation in Organic Molecules for Advanced Chemical Research

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, making it a pivotal strategy in advanced chemical research. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric changes. tcichemicals.com This substitution can lead to profound effects on a molecule's metabolic stability, lipophilicity, and permeability. chinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds, which contributes to the high stability and resistance to oxidation of fluorinated compounds. chinesechemsoc.orgnih.gov

These unique properties have led to the widespread application of fluorinated compounds in various fields, including the development of pharmaceuticals and agrochemicals. chinesechemsoc.orgacs.org It is estimated that approximately 20% of all modern pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgacs.org The strategic placement of fluorine can modulate the electronic properties of molecules, influencing their binding affinities and pharmacokinetic profiles. researchgate.netacs.org

Overview of Fluorinated Aliphatic Amine Scaffolds in Synthetic Chemistry and Molecular Design

Fluorinated aliphatic amines are crucial building blocks in synthetic chemistry due to the combined influence of the fluorine atoms and the amino group. The incorporation of fluorine can weaken the basicity of the amine and enhance the metabolic stability of the molecule. alfa-chemistry.com At the same time, the basic nitrogen-containing group is vital for modulating the properties of bioactive molecules. alfa-chemistry.com This dual functionality makes fluorinated amines highly valuable in the design and synthesis of new drugs and other advanced materials.

The synthesis of fluorinated amines is an active area of research, with various methods being developed to efficiently introduce fluorine into aliphatic amine scaffolds. alfa-chemistry.comrsc.org These methods include hydrogenation reduction of fluorine-containing nitro compounds and fluoroamination of alkenes. alfa-chemistry.com The development of new synthetic strategies is driven by the high demand for these compounds in both laboratory research and industrial applications. acs.orgalfa-chemistry.com

Structural and Mechanistic Considerations for 3,3,4,4-Tetrafluorobutylamine within Contemporary Fluorinated Amine Research

This compound is a partially fluorinated aliphatic amine that serves as a specific example within the broader field of fluorinated amine research. Its structure, featuring a tetrafluorinated butyl chain attached to an amino group, presents unique structural and mechanistic considerations. The presence of the four fluorine atoms on adjacent carbons significantly influences the electronic environment of the molecule, affecting its reactivity and physical properties.

Research into compounds like this compound is essential for understanding the fundamental principles of how partial fluorination impacts molecular behavior. The synthesis and characterization of such molecules provide valuable data for computational and experimental studies aimed at predicting the properties of more complex fluorinated systems. While specific research on this compound is not extensively detailed in the provided search results, its existence as a commercially available compound suggests its utility as a building block in synthetic applications. ambeed.comambeed.com

Interactive Data Table: Properties of this compound

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7F4N |

|---|---|

Molecular Weight |

145.10 g/mol |

IUPAC Name |

3,3,4,4-tetrafluorobutan-1-amine |

InChI |

InChI=1S/C4H7F4N/c5-3(6)4(7,8)1-2-9/h3H,1-2,9H2 |

InChI Key |

ITMAWEQXKLVLOB-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(C(F)F)(F)F |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3,3,4,4 Tetrafluorobutylamine

Amine Reactivity Profiles in the Context of Vicinal Fluorination

The presence of four fluorine atoms on the C3 and C4 positions of the butyl chain in 3,3,4,4-tetrafluorobutylamine has a substantial impact on the nucleophilicity and basicity of the amine moiety. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms, which is transmitted through the carbon skeleton.

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. In this compound, the electron density on the nitrogen atom is significantly reduced by the inductive effect of the vicinal tetrafluoro substitution. This decrease in electron density makes the amine less nucleophilic compared to its non-fluorinated counterpart, n-butylamine. fiveable.menih.gov The pKa of the conjugate acid of a fluorinated amine is lower than that of a non-fluorinated amine, indicating reduced basicity. yuntsg.com For instance, fluorination at the β-position to an amine can lead to a decrease in pKa of approximately 1.7 units for each fluorine atom. yuntsg.com

This reduced nucleophilicity affects the rate and feasibility of its reactions with electrophiles. For example, in reactions such as acylation or alkylation, harsher conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) may be required to achieve comparable conversion rates to non-fluorinated amines. nih.gov

While the reduced nucleophilicity may be a limitation in some synthetic applications, it can be advantageous in others. For instance, the lower basicity of fluorinated amines can prevent side reactions that are promoted by more basic amines, such as elimination reactions. nih.gov In the context of nucleophilic catalysis, where the amine acts as a catalyst by forming a reactive intermediate, the reduced nucleophilicity of this compound would likely render it a less effective catalyst compared to more basic amines.

| Property | n-Butylamine | This compound (Predicted) |

| Basicity (pKa of conjugate acid) | ~10.6 | Significantly lower |

| Nucleophilicity | High | Reduced |

| Reactivity with Electrophiles | Fast | Slower |

When the carbon atom alpha to the amine group is a stereocenter, the stereochemical outcome of reactions at the amine center can be influenced by the presence of the fluorine substituents. The synthesis of chiral fluorinated amines is an area of significant interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability and bioavailability. cas.cn

The stereoselective synthesis of β-fluoroamines and other fluorinated amine derivatives often involves the use of chiral auxiliaries or catalysts. mdpi.comresearchgate.net For example, the asymmetric Mannich reaction of fluorinated ketones with imines can produce chiral β-fluoroamines with high diastereoselectivity and enantioselectivity. mdpi.com In the case of this compound, if a chiral center were introduced at the C2 position, the stereochemical course of its reactions could be influenced by the bulky and electron-withdrawing tetrafluoroethyl group. This group could exert steric hindrance, directing incoming reagents to the less hindered face of the molecule.

Directed C-H Functionalization and Remote Activation Strategies

The selective functionalization of C-H bonds is a powerful tool in organic synthesis for streamlining the construction of complex molecules. sigmaaldrich.comnih.gov In the context of this compound, the amine group can act as a directing group to facilitate the activation of specific C-H bonds within the molecule.

Directed C-H functionalization often relies on the formation of a metallacyclic intermediate, where a transition metal catalyst coordinates to the directing group (the amine) and a nearby C-H bond. dmaiti.com This proximity effect enables the selective cleavage and subsequent functionalization of that C-H bond. For aliphatic amines, C-H functionalization can occur at various positions, depending on the catalyst and reaction conditions. nih.govmdpi.com

Remote C-H functionalization strategies aim to activate C-H bonds that are distant from the directing group. researchgate.netnih.gov This can be achieved through various mechanisms, including 1,5-hydrogen atom transfer (HAT) processes or the use of specialized templates. acs.orgacs.org In the case of this compound, the amine group could potentially direct the functionalization of the C2 or even the C1 (methyl) C-H bonds. The presence of the electron-withdrawing fluorine atoms could influence the regioselectivity of these reactions by altering the electronic properties of the adjacent C-H bonds.

| C-H Bond | Potential for Directed Functionalization | Influencing Factors |

| C2-H | High | Proximity to the amine directing group. |

| C1-H | Moderate | Potential for remote functionalization strategies. |

Formation of Advanced Chemical Derivatives for Research and Analysis

Chemical derivatization is a common technique used to improve the analytical properties of compounds, particularly for chromatographic methods like gas chromatography (GC). jfda-online.comgcms.cz For amines, derivatization is often necessary to increase volatility, improve thermal stability, and enhance detector response. sigmaaldrich.com

Acylation is a widely used derivatization method for amines, where the amine is reacted with an acylating agent, such as an anhydride (B1165640), to form an amide. researchgate.net For the analysis of fluorinated amines like this compound, the use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), can be particularly advantageous. jfda-online.com

The resulting fluoroacyl derivatives exhibit enhanced volatility due to the introduction of additional fluorine atoms. jfda-online.com This increased volatility allows for elution at lower temperatures during GC analysis, which can improve peak shape and reduce analysis time. Furthermore, the presence of multiple fluorine atoms in the derivative can significantly enhance the sensitivity of detection, especially when using an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Silylation is another common derivatization technique for amines, involving the replacement of the active hydrogen on the nitrogen atom with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.czresearchgate.net This process reduces the polarity of the amine and increases its volatility, making it more amenable to GC analysis. sigmaaldrich.com

The reaction involves treating the amine with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov The resulting silylated derivative of this compound would be significantly more volatile and thermally stable than the parent amine. The choice between different silylating reagents can depend on the desired stability of the derivative, with TBDMS derivatives generally being more stable to hydrolysis than TMS derivatives. sigmaaldrich.com

| Derivatization Technique | Reagent Example | Properties of Derivative | Analytical Advantage |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increased volatility, high electron affinity | Enhanced GC separation, high sensitivity with ECD |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility, increased thermal stability | Improved peak shape in GC, enables analysis of less stable compounds |

Exploration of O-Phosphorylation Analogies in Related Fluorinated Alcohols for Amines

While direct studies on the N-phosphorylation of this compound are not extensively documented, insights can be drawn from the well-established phosphorylation of amines and the reactivity of fluorinated alcohols. The phosphorylation of amines is a crucial reaction for producing phosphoramidates, which are of significant biological interest. acs.org Conventional methods often involve the reaction of an amine with a phosphorylating agent. acs.org

Drawing an analogy from fluorinated alcohols, which can be phosphorylated to their corresponding phosphate (B84403) esters, we can hypothesize a similar reaction for this compound. The electron-withdrawing nature of the fluorine atoms in this compound is expected to decrease the nucleophilicity of the amine nitrogen, potentially requiring more forcing reaction conditions or specific catalytic systems compared to their non-fluorinated counterparts. tandfonline.com

Methods for the phosphorylation of amines often utilize dialkyl H-phosphonates in the presence of a catalyst and an oxidant. acs.org For instance, a metal-free catalytic system employing iodine and hydrogen peroxide has been shown to be effective for the phosphorylation of various amines under mild conditions. acs.org

A plausible reaction scheme for the N-phosphorylation of this compound could involve its reaction with a dialkyl H-phosphonate, such as diethyl H-phosphonate, catalyzed by a suitable system.

Table 1: Hypothetical N-Phosphorylation of this compound

| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Hypothetical Product |

| This compound | Diethyl H-phosphonate | I2 / H2O2 | Diethyl (3,3,4,4-tetrafluorobutyl)phosphoramidate |

The successful synthesis of such phosphoramidates would open avenues for creating novel fluorinated building blocks for various applications, including medicinal chemistry and materials science. Further research into the direct phosphorylation of this compound is warranted to establish optimal reaction conditions and explore the properties of the resulting fluorinated phosphoramidates.

Development of Bioconjugation and Ligand Formation Chemistries

The unique properties conferred by fluorine make fluorinated compounds attractive for bioconjugation and the development of novel ligands. tandfonline.com Bioconjugation reactions are fundamental for linking molecules to biological systems, such as proteins and nucleic acids. mdpi.com The primary amine group of this compound serves as a key handle for such modifications.

One common bioconjugation strategy involves the reaction of primary amines with activated esters, such as N-hydroxysuccinimide (NHS) esters. rsc.org The amine acts as a nucleophile, displacing the NHS group to form a stable amide bond. The reactivity of this compound in such reactions would be influenced by the electronic effects of the adjacent tetrafluoroalkyl group. While the electron-withdrawing nature of this group may reduce the amine's nucleophilicity, the reaction is still expected to proceed, potentially requiring optimization of pH and reaction time. mdpi.com

Table 2: Potential Bioconjugation Reactions of this compound

| Bioconjugation Reagent | Functional Group Targeted | Resulting Linkage | Potential Application |

| NHS-activated fluorophore | Primary amine | Amide | Fluorescent labeling of biomolecules |

| Maleimide-functionalized drug | Primary amine (after modification) | Thioether (via Michael addition) | Targeted drug delivery |

| Isothiocyanate-labeled surface | Primary amine | Thiourea | Immobilization on solid supports |

Furthermore, the amine functionality of this compound allows for its use in the formation of metal complexes, acting as a ligand. libretexts.orgchemguide.co.uk The coordination of the amine to a metal center is a fundamental Lewis acid-base interaction. libretexts.org The electron density on the nitrogen atom, and thus its coordinating ability, will be modulated by the fluorinated alkyl chain. This could lead to the formation of metal complexes with unique electronic and steric properties.

For instance, this compound could potentially form complexes with various transition metals, similar to how other amines coordinate to metal ions like Cu(II) or Pd(II). libretexts.orgnih.gov The stability and geometry of these complexes would be a subject of interest for applications in catalysis and materials science. The fluorinated tail could also impart desirable properties such as increased lipophilicity or altered solubility profiles to the resulting metal complexes. tandfonline.com

The development of bioconjugation and ligand formation chemistries for this compound holds promise for creating novel fluorinated probes, therapeutic agents, and advanced materials. Experimental investigation into these areas will be crucial to fully realize the potential of this unique fluorinated amine.

Computational and Theoretical Investigations of Fluorinated Amines

Quantum Chemical Analysis of Electronic Structure and Bonding in 3,3,4,4-Tetrafluorobutylamine

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of fluorinated molecules like this compound. The introduction of fluorine atoms significantly alters the electronic properties of the alkylamine chain due to fluorine's high electronegativity. Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate these effects.

The C-F bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization induces a strong inductive effect (-I) that propagates along the carbon chain, influencing the electron density distribution of the entire molecule. In this compound, the tetrafluorinated ethyl group attached to the second carbon of the butyl chain acts as a strong electron-withdrawing group. This electronic perturbation affects the C-C bond strengths, the C-N bond, and the basicity of the amine group.

Theoretical calculations can elucidate the bond lengths, bond angles, and dihedral angles, providing a detailed geometric profile of the molecule. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the amine group, indicating its nucleophilic character. However, the energy of the HOMO is expected to be lower compared to its non-fluorinated counterpart, butylamine (B146782), due to the electron-withdrawing nature of the fluoroalkyl group. This lowering of the HOMO energy suggests a reduced nucleophilicity and basicity.

Natural Bond Orbital (NBO) analysis is another powerful tool to dissect the electronic structure. It can quantify the charge distribution on each atom and describe the nature of the chemical bonds in terms of hybrid orbitals. For the C-F bonds in this compound, NBO analysis would reveal a significant contribution from ionic character.

| Property | 2-Fluoroethylamine | 2,2-Difluoroethylamine | Butylamine (for comparison) |

| Calculated Dipole Moment (Debye) | ~2.5 | ~3.1 | ~1.4 |

| HOMO Energy (eV) | ~-9.8 | ~-10.2 | ~-9.5 |

| LUMO Energy (eV) | ~1.5 | ~1.2 | ~2.0 |

| Calculated NBO Charge on Nitrogen | -0.85 | -0.80 | -0.90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations and Conformational Analysis of Fluorinated Alkylamines

The conformational landscape of alkylamines is significantly influenced by the presence of fluorine atoms. Molecular dynamics (MD) simulations and quantum mechanical conformational searches are powerful tools to explore the potential energy surface of molecules like this compound and identify stable conformers. The introduction of multiple fluorine atoms leads to complex stereoelectronic interactions that govern the conformational preferences.

For a simple alkane chain, the gauche and anti conformations around C-C single bonds have distinct energy levels. In fluorinated alkylamines, the electrostatic interactions between the polarized C-F bonds and the lone pair of the nitrogen atom, as well as intramolecular hydrogen bonding, play a crucial role. The gauche effect, where a conformation with adjacent electronegative substituents is favored, can be a determining factor in the conformational preference of the carbon backbone.

In this compound, the rotation around the C2-C3 bond is of particular interest. The bulky and electron-rich tetrafluoroethyl group will sterically and electronically influence the orientation of the aminomethyl group. MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in the gas phase or in a solvent. These simulations track the trajectory of each atom over time, allowing for the calculation of time-averaged properties and the exploration of accessible conformations.

The results from conformational analysis are crucial for understanding the molecule's physical properties and its interactions with other molecules, such as receptors or enzymes in a biological context. The preferred conformation can dictate the molecule's shape, dipole moment, and the accessibility of its functional groups for chemical reactions.

Table 2: Torsional Barriers for Rotation in Simple Fluorinated Alkanes (Note: This table provides representative data to illustrate the effect of fluorination on conformational energetics.)

| Molecule | Rotational Barrier (kcal/mol) | Most Stable Conformer |

| Ethane | ~2.9 | Staggered |

| 1,2-Difluoroethane | ~3.2 (anti to gauche) | Gauche |

| Butane | ~3.4 (anti to gauche) | Anti |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Studies of Fluorination and Functionalization Reactions via Computational Models

Computational models are instrumental in elucidating the mechanisms of fluorination and functionalization reactions used to synthesize fluorinated amines. These studies can help in understanding the reaction pathways, identifying transition states, and calculating activation energies, which are crucial for optimizing reaction conditions and improving yields.

The synthesis of this compound likely involves multiple steps, including the introduction of the tetrafluoroethyl moiety and the formation of the amine group. Computational chemistry can be used to model each of these steps. For instance, if a fluorination reaction involves an electrophilic fluorine source, computational models can predict the most likely site of attack on a precursor molecule.

Transition state theory combined with quantum chemical calculations can provide detailed information about the geometry and energy of the transition state for a given reaction step. This information is invaluable for understanding the factors that control the reaction rate and selectivity. For example, in a nucleophilic substitution reaction to introduce the amine group, computational models can help to understand the SN1 versus SN2 character of the reaction and the influence of the solvent.

Furthermore, computational studies can investigate the role of catalysts in fluorination and amination reactions. By modeling the interaction of the reactants and intermediates with the catalyst, researchers can gain insights into how the catalyst lowers the activation energy and directs the stereochemical outcome of the reaction.

Predictive Modeling for Reactivity, Selectivity, and Reaction Energetics

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, is becoming an increasingly important tool in synthetic chemistry. For fluorinated compounds, these models can predict various properties, including reactivity, regioselectivity, and the energetics of reactions.

By training models on large datasets of known reactions, it is possible to predict the outcome of new, untested reactions. For the synthesis of this compound, predictive models could be used to screen different synthetic routes and identify the most promising ones. For instance, a model could predict the regioselectivity of a C-H functionalization reaction on a butylamine derivative to introduce fluorine atoms.

These models typically use molecular descriptors that capture the electronic and steric properties of the molecules. For fluorinated compounds, descriptors that account for the unique properties of the C-F bond are particularly important. The models can then correlate these descriptors with the observed reactivity or selectivity.

Predictive modeling can also be used to estimate the reaction energetics, such as the enthalpy and free energy of reaction. This information is crucial for assessing the thermodynamic feasibility of a proposed synthetic step. By combining quantum chemical calculations with machine learning, it is possible to develop highly accurate models for predicting reaction energetics at a lower computational cost than traditional methods.

Theoretical Basis of Fluorine-Mediated Non-Covalent Interactions in Molecular Systems

Fluorine atoms can participate in a variety of non-covalent interactions that are crucial for understanding the behavior of fluorinated molecules in condensed phases and biological systems. These interactions include hydrogen bonds, halogen bonds, and dipole-dipole interactions.

While fluorine is the most electronegative element, the C-F bond can have a positive electrostatic potential on the outer surface of the fluorine atom, along the extension of the C-F bond, known as a σ-hole. This positive region can interact favorably with electron-rich atoms or functional groups, leading to the formation of a halogen bond.

In the context of this compound, the fluorine atoms can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents or with the N-H bonds of other amine molecules. Computational studies, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. This analysis provides a detailed understanding of the nature of these non-covalent interactions.

The presence of multiple fluorine atoms can also lead to fluorine-fluorine interactions, which are often driven by a combination of dispersion forces and electrostatic interactions. The theoretical understanding of these weak interactions is essential for predicting the packing of fluorinated molecules in crystals and their aggregation behavior in solution.

The Chemical Compound "this compound": An Undocumented Area of Organic Synthesis

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical compound this compound remains elusive. This particular fluorinated amine does not appear to be a widely studied or commercially available compound, and as a result, specific research findings on its applications in advanced organic synthesis and methodology development are not presently available.

The field of organofluorine chemistry is a rapidly expanding area of research, with fluorinated compounds often exhibiting unique chemical and physical properties that make them valuable in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their reactivity, stability, and biological activity. Fluorinated amines, in particular, are an important class of compounds that can serve as versatile building blocks and ligands in a variety of chemical transformations.

While general methodologies exist for the synthesis of polyfluorinated amines and their applications are broadly recognized, the specific case of this compound is not documented in the accessible scientific domain. Therefore, a detailed discussion of its role as a synthon for complex organic scaffolds, its use in the synthesis of fluorinated heterocyclic systems, its application in the development of novel catalytic systems, or its contributions to the total synthesis of bioactive fluorinated molecules cannot be provided at this time.

Further research and exploration into the synthesis and reactivity of this compound would be necessary to elucidate its potential applications in the field of organic chemistry. Without such foundational research, any discussion on its specific roles would be purely speculative.

Despite a comprehensive search for "this compound" and its applications in materials science, no specific research findings were available to populate the requested article outline. Searches for the compound's role in fluorinated polymer architectures, the development of specialty monomers, its contribution to smart materials and functional coatings, or its exploration in self-assembled systems and nanomaterials did not yield any relevant scholarly articles, patents, or detailed studies.

The performed searches covered a wide range of keywords and databases, including:

"this compound" in combination with terms such as "fluorinated polymer," "macromolecular design," "specialty monomers," "smart materials," "functional coatings," "self-assembly," and "nanomaterials."

Broader searches on the synthesis and properties of polymers derived from fluorinated amines, hoping to find "this compound" as an example.

Inquiries into chemical supplier databases for application notes or research links associated with the compound.

The absence of information indicates that "this compound" is likely not a commonly used compound in the specified areas of materials science and engineering research, or any such research is not publicly accessible. Therefore, it is not possible to generate the requested in-depth, scientifically accurate article with detailed research findings and data tables based on the currently available information.

Emerging Research Directions and Future Prospects

Sustainable and Green Synthetic Routes for Fluorinated Amines

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally benign manufacturing processes. For fluorinated amines, this translates to the development of synthetic routes that minimize hazardous reagents, reduce energy consumption, and utilize renewable feedstocks.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as fluorinases, offers a highly selective and environmentally friendly approach to C-F bond formation under mild conditions. While direct enzymatic synthesis of vicinal tetrafluoroalkanes is not yet established, engineered enzymes could be developed to recognize and fluorinate specific positions on an alkyl amine backbone.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and the introduction of fluorinated moieties. This methodology allows for reactions to be conducted at ambient temperature, reducing the energy footprint of the synthesis.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and improved scalability for fluorination reactions, which are often highly exothermic. The use of flow chemistry can also enable the use of hazardous reagents in a more controlled and safer manner.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for promoting fluorination reactions, using electricity as a clean and sustainable driving force.

Utilization of Waste Streams: Research into utilizing fluorinated industrial byproducts as starting materials for the synthesis of valuable fluorinated amines is a key aspect of a circular economy approach to fluorine chemistry.

Illustrative Data on Green Synthesis Metrics:

| Synthetic Strategy | Atom Economy (%) | Energy Factor (E-Factor) | Solvent Intensity |

| Traditional Fluorination | 50-70 | 25-100 | High |

| Biocatalytic Fluorination | >90 | 5-15 | Low (Aqueous media) |

| Flow Chemistry | 80-95 | 10-30 | Medium to Low |

| Photoredox Catalysis | 75-90 | 15-40 | Medium |

This table presents hypothetical data to illustrate the potential improvements offered by green chemistry approaches compared to traditional methods.

Application of Artificial Intelligence and Machine Learning in Fluorinated Amine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design and discovery. For a molecule like 3,3,4,4-Tetrafluorobutylamine, these computational tools can accelerate the prediction of its properties and guide the design of derivatives with optimized characteristics.

Key Applications of AI/ML:

Property Prediction: Machine learning models can be trained on existing data of fluorinated compounds to predict key properties of novel molecules, such as solubility, toxicity, and metabolic stability.

Retrosynthesis and Reaction Optimization: AI-powered tools can propose novel and efficient synthetic routes to target molecules and optimize reaction conditions to maximize yield and minimize byproducts.

De Novo Design: Generative models can design new fluorinated amines with desired property profiles, exploring a vast chemical space that would be inaccessible through traditional methods.

Predicting Binding Affinity: For medicinal chemistry applications, AI can predict the binding affinity of fluorinated amines to specific protein targets, aiding in the design of more potent and selective drugs.

Expanding the Scope of Directed Functionalization to New Molecular Positions

The ability to selectively introduce or modify functional groups at specific positions in a molecule is crucial for fine-tuning its properties. For this compound, research into directed functionalization would focus on modifying the carbon backbone and the amine group.

Key Research Directions:

C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds at the C1 and C2 positions would allow for the introduction of new substituents, leading to a diverse range of derivatives.

Remote Functionalization: Strategies that enable the functionalization of positions distant from the directing group, such as the terminal methyl group of a longer-chain analogue, are of significant interest.

Late-Stage Fluorination: The ability to introduce fluorine atoms into a complex molecule at a late stage of the synthesis is highly valuable. Research in this area could lead to the development of methods for the selective fluorination of related non-fluorinated butylamines.

Amine Group Modification: Beyond simple alkylation or acylation, novel methods for the functionalization of the amine group could lead to the creation of new classes of fluorinated compounds with unique properties.

**8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.